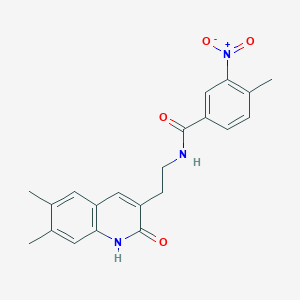

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methyl-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methyl-3-nitrobenzamide is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed intramolecular reactions. For instance, the synthesis of 4-substituted 5-nitroisoquinolin-1-ones, which are structurally similar to the compound of interest, was achieved through Pd-catalyzed cyclizations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides . This suggests that a similar approach could potentially be applied to synthesize the compound , with the appropriate precursors and reaction conditions.

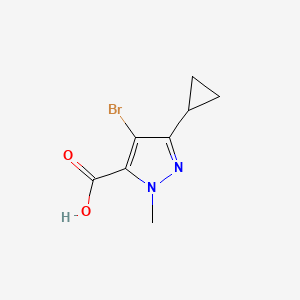

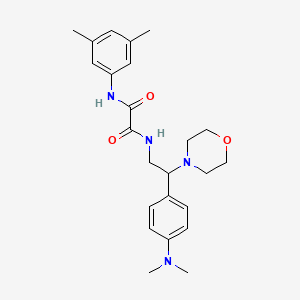

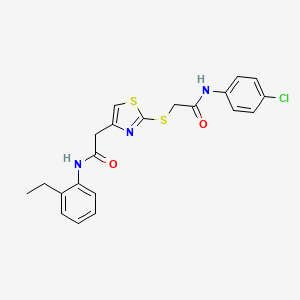

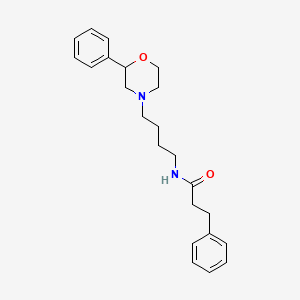

Molecular Structure Analysis

The molecular structure of the compound likely features a dihydroquinolinone core, which is a common motif in heterocyclic chemistry. The dihydroquinolinone moiety is known to be a key structural element in various biologically active compounds, such as those with antitumor activity . The presence of a nitro group and a benzamide moiety in the compound suggests that it could interact with biological targets in a manner similar to other nitrobenzamide derivatives.

Chemical Reactions Analysis

The compound may undergo chemical reactions typical of its functional groups. For example, the nitro group could be reduced to an amino group, potentially altering the compound's biological activity . The benzamide moiety could participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound's pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both lipophilic (methyl groups, benzamide) and potentially polar (nitro group) regions suggests that the compound could have moderate solubility in organic solvents and might interact with various solutes through different types of non-covalent interactions. The dihydroquinolinone core could contribute to the compound's stability and reactivity .

Aplicaciones Científicas De Investigación

Pharmacokinetics, Formulation, and Safety of Insect Repellent

This review provides an overview of N,N-diethyl-3-methylbenzamide (deet), focusing on its pharmacokinetics, formulation, and safety aspects. It discusses the compound's effectiveness against various insects, factors affecting its efficacy, and safety based on human experience and animal testing. The paper emphasizes the importance of formulation techniques and new excipients to extend protection duration and minimize skin penetration of deet (Qiu, Jun, & Mccall, 1998).

Antioxidant Ethoxyquin and Its Analogues

This review covers research on ethoxyquin (EQ) and its analogues for protecting polyunsaturated fatty acids in fish meal against spontaneous combustion. It discusses the preparation of analogues, their antioxidant efficacy compared to EQ, and the transformation of EQ into oxidation products in fish meal. The study highlights the potential of these compounds for food preservation and their antioxidant properties (de Koning, 2002).

Advanced Oxidation Processes in Water Treatment

This work reviews the application of advanced oxidation processes (AOPs) for treating acetaminophen (ACT) from aqueous media, focusing on degradation kinetics, mechanisms, by-products, and biotoxicity. It emphasizes the importance of understanding these processes for enhancing the degradation efficiency of recalcitrant compounds in wastewater (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Analytical Methods for Determining Antioxidant Activity

This review critically presents important tests used to determine antioxidant activity, discussing detection mechanisms, applicability, advantages, and disadvantages. It emphasizes the need for comprehensive methods to clarify operating mechanisms and kinetics in processes involving antioxidants, suggesting a combination of chemical and electrochemical methods for enhanced analysis (Munteanu & Apetrei, 2021).

Enzymatic Remediation of Organic Pollutants

This review explores the use of enzymes and redox mediators for the degradation of organic pollutants in wastewater. It highlights the efficiency of this approach for treating recalcitrant compounds and suggests the potential for widespread application in the future, emphasizing the importance of further research in this area (Husain & Husain, 2007).

Propiedades

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-12-4-5-15(11-19(12)24(27)28)20(25)22-7-6-16-10-17-8-13(2)14(3)9-18(17)23-21(16)26/h4-5,8-11H,6-7H2,1-3H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZRAZXVWNUUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2530715.png)

![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)

![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)

![2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2530726.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2530727.png)

![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2530732.png)